molecular formula C13H8F3NO4 B6393644 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid CAS No. 1261740-19-5

2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid

Cat. No.: B6393644
CAS No.: 1261740-19-5
M. Wt: 299.20 g/mol
InChI Key: DLNPXPCVFVCQKF-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydroxyl group, a trifluoromethoxyphenyl group, and a nicotinic acid moiety

Properties

IUPAC Name

2-oxo-5-[4-(trifluoromethoxy)phenyl]-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO4/c14-13(15,16)21-9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNPXPCVFVCQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60688247
Record name 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261740-19-5
Record name 2-Oxo-5-[4-(trifluoromethoxy)phenyl]-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60688247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid typically involves the reaction of 2-hydroxy-5-nitrobenzoic acid with 4-trifluoromethoxyaniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to a specific temperature, usually around 100°C, for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

  • 2-Hydroxy-5-(trifluoromethyl)benzoic acid
  • 2-Hydroxy-4-(trifluoromethyl)benzoic acid
  • 4-Trifluoromethoxyphenylboronic acid

Comparison: 2-Hydroxy-5-(4-trifluoromethoxyphenyl)nicotinic acid is unique due to the presence of both a trifluoromethoxy group and a nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it more versatile compared to similar compounds. For instance, the trifluoromethoxy group enhances its lipophilicity, improving its ability to interact with biological membranes .

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